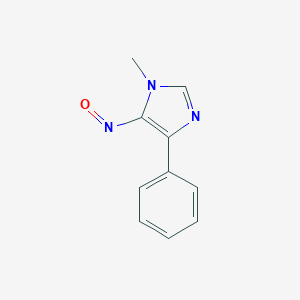

1-Methyl-4-phenyl-5-nitrosoimidazole

Vue d'ensemble

Description

La flavokawin B est une chalcone naturelle que l'on trouve dans la plante de kava (Piper methysticum). Elle est connue pour ses diverses activités biologiques, notamment ses propriétés anticancéreuses, anti-inflammatoires et antinociceptives . La flavokawin B a été identifiée comme une hépatatoxine appauvrissant le glutathion et se trouve en concentrations plus élevées dans certaines souches de kava .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La flavokawin B peut être synthétisée par la méthode de condensation de Claisen-Schmidt, qui implique la réaction d'un aldéhyde aromatique avec une cétone aromatique en présence d'une base . La réaction se produit généralement dans des conditions douces, comme la température ambiante, et peut être catalysée par des bases comme l'hydroxyde de sodium ou l'hydroxyde de potassium.

Méthodes de production industrielle

La production industrielle de la flavokawin B implique l'extraction du composé des racines de la plante de kava. Le processus d'extraction comprend le séchage et le broyage des racines, suivis d'une extraction par solvant à l'aide d'éthanol ou de méthanol . L'extrait est ensuite purifié par diverses techniques chromatographiques pour isoler la flavokawin B.

Analyse Des Réactions Chimiques

Types de réactions

La flavokawin B subit plusieurs types de réactions chimiques, notamment :

Oxydation : La flavokawin B peut être oxydée pour former divers produits d'oxydation.

Réduction : La réduction de la flavokawin B peut conduire à la formation de dihydrochalcones.

Substitution : La flavokawin B peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle et méthoxy.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les agents alkylants.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la flavokawin B, qui peuvent présenter différentes activités biologiques .

Applications de la recherche scientifique

La flavokawin B a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles :

Chimie : La flavokawin B est utilisée comme matière première pour la synthèse de divers composés bioactifs.

Mécanisme d'action

La flavokawin B exerce ses effets par l'intermédiaire de multiples cibles moléculaires et voies :

Induction de l'apoptose : Elle induit l'apoptose des cellules cancéreuses en activant les caspases et en régulant à la baisse les protéines anti-apoptotiques telles que Bcl-2 et Survivin.

Arrêt du cycle cellulaire : La flavokawin B provoque un arrêt du cycle cellulaire en phase G2/M en réduisant les niveaux de cycline B1, cdc2 et cdc25c.

Effets antinociceptifs : Les effets antinociceptifs du composé sont médiés par la voie oxyde nitrique/monophosphate de guanosine cyclique/canaux potassiques.

Applications De Recherche Scientifique

Flavokawin B has been extensively studied for its potential therapeutic applications:

Mécanisme D'action

Flavokawin B exerts its effects through multiple molecular targets and pathways:

Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and down-regulating anti-apoptotic proteins such as Bcl-2 and Survivin.

Cell Cycle Arrest: Flavokawin B causes G2/M phase cell cycle arrest by reducing the levels of cyclin B1, cdc2, and cdc25c.

Antinociceptive Effects: The compound’s antinociceptive effects are mediated through the nitric oxide/cyclic guanosine monophosphate/potassium channels pathway.

Comparaison Avec Des Composés Similaires

. Ces composés partagent une structure de base similaire, mais diffèrent par leurs chaînes latérales. La flavokawin B est unique en raison de sa puissance accrue dans l'induction de l'apoptose et de ses propriétés antinociceptives et anti-inflammatoires significatives .

Liste des composés similaires

Flavokawin A : Connue pour ses activités anticancéreuses et anti-inflammatoires.

Flavokawin C : Présente des activités biologiques similaires, mais avec des niveaux de puissance différents.

La flavokawin B se démarque de ses homologues en raison de ses fortes activités biologiques et de ses applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

1-methyl-5-nitroso-4-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-7-11-9(10(13)12-14)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYCENKHMQJSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149613 | |

| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111380-08-6 | |

| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111380086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-4-PHENYL-5-NITROSOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4148P494J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.